2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine
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Overview
Description
2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine is an organic compound that belongs to the class of oxazines This compound is characterized by the presence of a nitrophenyl group attached to a dihydro-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine typically involves the reaction of 2-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions. One common method involves the condensation of 2-nitrobenzaldehyde with ethanolamine in the presence of an acid catalyst to form the desired oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxazine ring can be opened under reductive conditions to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and its role in cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrophenylacetic acid
- 2-Nitrophenyl-beta-D-galactopyranoside
- 2-Nitrophenyl selenocyanate
- 2-Nitrophenol
Uniqueness
2-(2-Nitrophenyl)-5,6-dihydro-4h-1,3-oxazine is unique due to its oxazine ring structure, which imparts distinct chemical properties compared to other nitrophenyl derivatives. This structural feature allows it to participate in specific reactions and exhibit unique biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
90915-72-3 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C10H10N2O3/c13-12(14)9-5-2-1-4-8(9)10-11-6-3-7-15-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
SVLMVEXFFAVEMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(OC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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